molecular formula C24H29FN2O2 B14981397 N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide

N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B14981397
M. Wt: 396.5 g/mol
InChI Key: HYABQRKGFPWEHP-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the benzofuran core, followed by the introduction of the fluoro and methyl groups. The tert-butylphenyl and dimethylaminoethyl groups are then added through a series of substitution reactions. The final step involves the formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-tert-butylphenyl)ethyl]-N-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide
  • N-(tert-butoxycarbonyl)-2-aminoethanol

Uniqueness

N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H29FN2O2

Molecular Weight

396.5 g/mol

IUPAC Name

N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H29FN2O2/c1-15-19-13-18(25)11-12-21(19)29-22(15)23(28)26-14-20(27(5)6)16-7-9-17(10-8-16)24(2,3)4/h7-13,20H,14H2,1-6H3,(H,26,28)

InChI Key

HYABQRKGFPWEHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)NCC(C3=CC=C(C=C3)C(C)(C)C)N(C)C

Origin of Product

United States

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